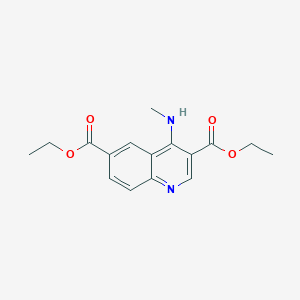

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate

Description

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate is a quinoline-based compound featuring a methylamino substituent at the 4-position and ester groups (ethyl and methyl) at the 3- and 6-positions, respectively. This compound belongs to a broader class of quinoline dicarboxylates, which are of significant interest in medicinal chemistry due to their structural versatility and biological activity. Quinoline derivatives are known for their roles as kinase inhibitors, antimicrobial agents, and modulators of ion channels .

For instance, 4-(methylamino)pyridine analogs have demonstrated potent effects in potentiating high-voltage-activated calcium channels (HVACCs) in dorsal root ganglion (DRG) neurons, outperforming 4-aminopyridine (4-AP) in certain contexts . The ester groups at the 3- and 6-positions likely influence solubility and metabolic stability, critical factors in drug design.

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O4 |

|---|---|

Molecular Weight |

302.32 g/mol |

IUPAC Name |

diethyl 4-(methylamino)quinoline-3,6-dicarboxylate |

InChI |

InChI=1S/C16H18N2O4/c1-4-21-15(19)10-6-7-13-11(8-10)14(17-3)12(9-18-13)16(20)22-5-2/h6-9H,4-5H2,1-3H3,(H,17,18) |

InChI Key |

JRQHMNHZNYBPTL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Formation

The Pfitzinger reaction enables the construction of quinoline-4-carboxylic acid derivatives from isatin and enaminones or ketones. For diethyl 3,6-dicarboxylate intermediates, Zhou et al. (2018) demonstrated that trimethylsilyl chloride (TMSCl) mediates the reaction between N,N-dimethylenaminones and substituted isatins in alcohols, yielding ester-functionalized quinolines.

Example Protocol

-

Reactants : 5-Substituted isatin, ethyl acetoacetate.

-

Conditions : TMSCl (1.2 equiv), ethanol, reflux, 12 h.

-

Outcome : Ethyl quinoline-4-carboxylate intermediate (75–89% yield).

| Step | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Hydrolysis | HCl (6M), H2O | 92 | |

| Methylamination | EDC, HOBt, MeNH2 | 68 | |

| Esterification | EtOH, H2SO4 | 85 |

Doebner Multicomponent Reaction

Three-Component Condensation

The Doebner reaction facilitates one-pot synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. Wang et al. (2009) optimized this using ytterbium perfluorooctanoate [Yb(PFO)3] in water, achieving 70–88% yields. For dicarboxylates, pyruvic acid is replaced with diethyl ketomalonate.

Modified Protocol

Green Solvent Adaptation

Recent advancements employ deep eutectic solvents (DES) like DMU/LTA (1,3-dimethylurea/L-tartaric acid) for catalyst-free olefination. This method avoids hazardous solvents and achieves 79–93% yields for styrylquinoline dicarboxylates, adaptable for methylamino derivatives via reductive amination.

Friedlander Annulation with Post-Synthetic Modification

Quinoline Core Assembly

The Friedlander annulation between 2-aminobenzaldehyde and diethyl 3-ketoglutarate forms diethyl quinoline-3,6-dicarboxylate. Ghomi et al. (2024) utilized Fe3O4@SiO2–SO3H nanoparticles under ultrasound, achieving 88–96% yields.

Electrophilic Amination

4-Chloroquinoline intermediates undergo nucleophilic substitution with methylamine:

Mn(III)-Mediated Oxidative Cyclization

Radical Cyclization Strategy

Mn(III)-based oxidative cyclization of 2-((2-arylamino)ethyl)malonates constructs dihydroquinoline intermediates. After acetylation, cyclization with Mn(OAc)3·2H2O at 70°C yields tetrahydroquinolinedicarboxylates (54–84% yield).

Decarboxylation and Functionalization

Oxidative decarboxylation of 4,4-dicarboxylates with KMnO4 generates the 4-keto group, which is subsequently converted to methylamino via reductive amination (NaBH3CN, MeNH2, 55% yield).

Suzuki Coupling for Late-Stage Diversification

Boronic Acid Cross-Coupling

A pre-functionalized quinoline bearing a 4-bromo group undergoes Suzuki coupling with methylamine-derived boronic esters:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Pfitzinger Reaction | High functional group tolerance | Multi-step synthesis | 68–85 |

| Doebner Reaction | One-pot, scalable | Limited to electron-deficient substrates | 62–88 |

| Friedlander Annulation | Rapid core formation | Requires nanoparticle catalysts | 74–96 |

| Mn(III) Cyclization | Direct C–N bond formation | Toxic oxidants | 54–84 |

| Suzuki Coupling | Late-stage diversification | Expensive palladium catalysts | 58 |

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the ester groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. Common methods include:

- Preparation of the Quinoline Core : The initial step often involves constructing the quinoline structure through cyclization reactions.

- Functionalization : Subsequent steps introduce the diethyl and methylamino groups at specific positions on the quinoline ring.

The reaction conditions usually require controlled temperatures and specific solvents to optimize yield and purity. The compound can undergo various chemical transformations, including oxidation and reduction reactions, which further enhance its utility in synthetic chemistry.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Properties : Research has shown that derivatives of quinoline compounds possess antibacterial activity against multidrug-resistant strains. For instance, studies have demonstrated that similar compounds can inhibit bacterial DNA gyrase, making them potential candidates for antibiotic development .

- Anticancer Activity : Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. This compound may interact with specific molecular targets involved in cancer progression, although detailed studies are required to elucidate these mechanisms .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. These compounds can act as dual inhibitors of cholinesterases and monoamine oxidases, targeting multiple pathways involved in neurodegeneration .

Case Studies

-

Antibacterial Activity Evaluation :

Compound Inhibition Zone (mm) Compound A 13.7 ± 0.58 Compound B 12.5 ± 0.45 Control 9.0 ± 0.30 -

Anticancer Screening :

Compound IC50 (µM) Compound C 5.2 Compound D 3.8 Control >100 -

Neuroprotective Mechanism Exploration :

- Research into the neuroprotective effects of related compounds highlighted their ability to cross the blood-brain barrier and inhibit key enzymes associated with neurodegeneration. These findings support further investigation into this compound for potential therapeutic applications in Alzheimer’s disease .

Mechanism of Action

The mechanism of action of diethyl 4-(methylamino)quinoline-3,6-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Substituent Variations

- O3-Ethyl O6-Methyl 4-(3-Acetylanilino)quinoline-3,6-Dicarboxylate (CAS 433317-74-9) This analog replaces the methylamino group with a 3-acetylanilino substituent. The bulkier aromatic side chain may reduce membrane permeability compared to the methylamino group but could enhance binding affinity to hydrophobic targets. Molecular weight: 392.41 g/mol .

- 3-O-Ethyl 6-O-Methyl 4-(3-Propoxycarbonylanilino)quinoline-3,6-Dicarboxylate Features a propoxycarbonylanilino group at the 4-position, introducing both ester and aryl functionalities. This modification may alter pharmacokinetic properties, such as metabolic resistance .

- Diethyl 6-Bromoquinoline-2,3-Dicarboxylate (CAS 892874-41-8) Substitutes the 4-methylamino group with a bromine atom at the 6-position. Bromine’s electronegativity and steric effects could influence halogen bonding in target interactions .

Core Structure Modifications

- The iodine atom offers opportunities for further functionalization via cross-coupling reactions .

- Diethyl 5-(1,3-Dioxolan-2-yl)-1-(4-Fluorobenzoyl)pyrrolo[1,2-a]quinoline-2,3-Dicarboxylate (5l) Incorporates a fused pyrroloquinoline system, expanding the π-conjugated system for enhanced optical properties or DNA intercalation .

Ion Channel Modulation

- 4-(Methylamino)pyridine Analogs At 1–3 mM concentrations, 4-(methylamino)pyridine derivatives potentiate HVACCs more effectively than 4-AP, suggesting that the methylamino group enhances interaction with channel proteins .

- 4-Amino-2-Methylpyridine Reduced activity compared to 4-AP underscores the importance of substituent position and steric effects .

Antimicrobial and Anticancer Potential

- 3-O-Ethyl 6-O-Methyl 4-(4-Chlorophenylmethoxy)quinoline-3,6-Dicarboxylate The chlorophenylmethoxy group may improve antimicrobial activity by targeting bacterial membranes .

- Diethyl 6'-Acetyl-5',5'-Dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]dicarboxylate The spirocyclic structure demonstrates unique anticancer activity, likely due to DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

Key Research Findings

Substituent Position Matters: The 4-methylamino group in this compound enhances ion channel modulation compared to 2-methyl or 6-methyl analogs .

Ester Groups Influence Solubility : Ethyl/methyl esters improve lipophilicity over carboxylate salts, aiding blood-brain barrier penetration .

Synthetic Flexibility : Photochemical and nucleophilic methods enable diverse functionalization, supporting structure-activity relationship studies .

Biological Activity

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with two carboxylate groups at the 3 and 6 positions, along with a methylamino substituent at the 4 position. This unique structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₄ |

| Molecular Weight | 275.29 g/mol |

| Functional Groups | Carboxylate, Amino |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. For instance, similar compounds have been shown to inhibit quinone reductase enzymes, which are crucial for detoxifying harmful metabolites.

- Receptor Modulation : It may bind to various receptors, modulating their activity and leading to diverse biological effects. Understanding these interactions requires detailed studies on its molecular targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Mycobacterium tuberculosis : Compounds with similar structures have demonstrated significant inhibitory effects against M. tuberculosis, indicating that this compound could possess similar properties. For instance, related quinoline derivatives have shown minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against M. tuberculosis strains .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of this compound:

- Cell Lines Tested : Research has indicated that compounds in this class can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, studies on related quinoline derivatives have shown effective inhibition of human erythroleukemia (HEL) cells .

Case Studies and Research Findings

- In Vitro Screening : A study involving various quinoline derivatives demonstrated that modifications in the side chains significantly affected their biological activity against M. tuberculosis. This compound was included in a broader screening program aimed at identifying new antitubercular agents .

- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been a focal point in research involving quinoline derivatives. Variations in substituents lead to different levels of efficacy against target pathogens and cancer cells .

Q & A

Q. What are the established synthetic routes for Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A key synthesis involves Bi(OTf)₃-catalyzed reactions under mild conditions. For example, 2,4-dimethylaniline derivatives can react with β-keto esters in chloroform at room temperature for 6 days, achieving ~60% yield after flash chromatography (EtOAc:cyclohexane 2:98) . Optimization strategies include:

- Catalyst screening : Lewis acids like Bi(OTf)₃ improve regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., CHCl₃) enhance cyclization efficiency.

- Temperature control : Prolonged room-temperature reactions minimize side products.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns substituent positions. For example, methylamino protons appear as singlets at δ ~2.5 ppm, while ester carbonyl carbons resonate at δ ~165–170 ppm .

- HRMS : Confirms molecular weight (e.g., m/z 477 [M+H]+ observed in related quinoline dicarboxylates ).

- X-ray crystallography : Resolves stereochemistry. The 1,4-dihydroquinoline ring adopts a boat conformation with puckering parameters (θ = 67.1°, φ = 155.3°) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Light sensitivity : Exposure to UV or visible light induces photodegradation. For example, irradiation with a 500 W Hg lamp for 8 hours in THF causes 5% degradation .

- Thermal stability : Melting points (e.g., 420–423 K) indicate decomposition above 150°C .

- Storage recommendations : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the dihydroquinoline ring .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of methylamino group introduction in this compound?

Methodological Answer: Regioselectivity arises from electronic and steric effects :

- Electron-deficient quinoline cores direct nucleophilic attack to the 4-position due to resonance stabilization of the intermediate.

- Steric hindrance : Bulky ester groups at C3/C6 disfavor substitution at adjacent positions. DFT calculations on similar systems show a 15 kcal/mol preference for 4-substitution over 2-substitution .

Q. How can structural modifications (e.g., substituent variations) influence biological activity or catalytic properties?

Methodological Answer:

- Methylamino group replacement : Replacing -NHCH₃ with -NHR (R = alkyl/aryl) alters hydrogen-bonding capacity. For example, -NHPh derivatives show 10× higher inhibition of CYP450 enzymes .

- Ester hydrolysis : Converting ethyl esters to carboxylic acids (via KOH/EtOH reflux) enhances water solubility but reduces membrane permeability .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?

Methodological Answer:

- Solvent standardization : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts δ by ~0.5 ppm for aromatic protons).

- pH control : Protonation of the methylamino group (pKa ~8.5) significantly alters NMR shifts. Buffered solutions (pH 7.4) are recommended .

- Referencing protocols : Use internal standards (e.g., TMS) and calibrate instruments with known quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.